6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a molecular formula of C7H6ClN3O2. It is known for its unique structure, which includes a pyrimidine ring substituted with chlorine, methyl, and cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,3-dimethyluracil with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted pyrimidines.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dimethyluracil: Similar structure but lacks the cyano group.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c1-10-5(8)4(3-9)6(12)11(2)7(10)13/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMMEWQJKQBEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480407 | |
Record name | 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69337-31-1 | |
Record name | 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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